molecular formula C18H18N6O2S B12038490 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide CAS No. 573947-97-4

4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Cat. No.: B12038490
CAS No.: 573947-97-4
M. Wt: 382.4 g/mol
InChI Key: RUJJONFSVCAASS-UHFFFAOYSA-N
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Description

4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a complex organic compound featuring a triazole ring, a pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under suitable conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine or benzamide rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it useful in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine moiety are crucial for binding to these targets, while the thioacetyl and benzamide groups enhance its activity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)benzoic acid
  • 4-((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)aniline
  • 4-((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)phenol

Uniqueness

Compared to these similar compounds, 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide stands out due to its benzamide group, which enhances its biological activity and specificity. This unique structure allows for more targeted interactions with biological molecules, making it a promising candidate for further research and development.

Properties

CAS No.

573947-97-4

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O2S/c1-2-24-17(14-5-3-4-10-20-14)22-23-18(24)27-11-15(25)21-13-8-6-12(7-9-13)16(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,21,25)

InChI Key

RUJJONFSVCAASS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3

Origin of Product

United States

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